2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester
Brand Name: Vulcanchem
CAS No.: 35113-48-5
VCID: VC21154809
InChI: InChI=1S/C13H22O6/c1-5-16-11(14)13(12(15)17-6-2)7-18-10(9(3)4)19-8-13/h9-10H,5-8H2,1-4H3
SMILES: CCOC(=O)C1(COC(OC1)C(C)C)C(=O)OCC
Molecular Formula: C13H22O6
Molecular Weight: 274.31 g/mol

2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester

CAS No.: 35113-48-5

Cat. No.: VC21154809

Molecular Formula: C13H22O6

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester - 35113-48-5

Specification

CAS No. 35113-48-5
Molecular Formula C13H22O6
Molecular Weight 274.31 g/mol
IUPAC Name diethyl 2-propan-2-yl-1,3-dioxane-5,5-dicarboxylate
Standard InChI InChI=1S/C13H22O6/c1-5-16-11(14)13(12(15)17-6-2)7-18-10(9(3)4)19-8-13/h9-10H,5-8H2,1-4H3
Standard InChI Key IELCLUJNTNQUEW-UHFFFAOYSA-N
SMILES CCOC(=O)C1(COC(OC1)C(C)C)C(=O)OCC
Canonical SMILES CCOC(=O)C1(COC(OC1)C(C)C)C(=O)OCC

Introduction

Chemical Identity and Structure

Basic Identification

2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester (CAS No. 35113-48-5) is an organic compound belonging to the dioxane derivatives class. Its molecular structure contains a six-membered dioxane ring with an isopropyl substituent at position 2 and two carboxylic acid ethyl ester groups at position 5. This unique structural arrangement contributes to its utility in various chemical applications and research settings .

Table 1: Chemical Identification Data

ParameterInformation
CAS Number35113-48-5
Molecular FormulaC₁₃H₂₂O₆
Molecular Weight274.31 g/mol
IUPAC NameDiethyl 2-propan-2-yl-1,3-dioxane-5,5-dicarboxylate
Standard InChIInChI=1S/C13H22O6/c1-5-16-11(14)13(12(15)17-6-2)7-18-10(9(3)4)19-8-13/h9-10H,5-8H2,1-4H3
Standard InChIKeyIELCLUJNTNQUEW-UHFFFAOYSA-N
SMILESCCOC(=O)C1(COC(OC1)C(C)C)C(=O)OCC

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and chemical databases, reflecting its structural characteristics and functional groups. These include 2-(1-Methylethyl)-1,3-dioxane-5,5-dicarboxylic acid diethyl ester and 2-Isopropyl-5,5-dicarbethoxy-1,3-dioxane, among others . These alternative names provide different perspectives on the molecular structure, emphasizing either the isopropyl group or the dicarboxylic acid diethyl ester functionality.

Physical and Chemical Properties

Physical Characteristics

2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester presents as a clear oil at room temperature. This physical state facilitates its handling in laboratory settings and its incorporation into various reaction mixtures. The compound demonstrates good solubility in organic solvents such as chloroform, which is advantageous for synthetic applications requiring homogeneous reaction conditions .

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties, detailed in Table 2, contribute to its utility in research and industrial applications .

Table 2: Physicochemical Properties

PropertyValue
Physical StateClear oil
SolubilitySoluble in chloroform
XLogP3-AA1.7
H-Bond Donor Count0
H-Bond Acceptor Count6
Rotatable Bond Count7
Exact Mass274.14163842 Da
Boiling Point140°C at 0.2 mm Hg

The relatively moderate lipophilicity (XLogP3-AA = 1.7) combined with the presence of multiple hydrogen bond acceptors (6) suggests potential for interactions with biological systems, explaining its utility in biochemical research. The absence of hydrogen bond donors and presence of multiple rotatable bonds provides conformational flexibility, potentially enabling it to adapt to various molecular environments .

Synthesis Methods

Traditional Synthesis Approach

The traditional synthesis of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester involves acid-catalyzed acetalization or ketalization of corresponding bishydroxymethyl compounds. This approach typically employs azeotropic distillation using entrainers such as toluene or cyclohexane to shift the equilibrium toward product formation .

Optimized Synthesis Process

An improved synthesis method has been developed to address the limitations of traditional approaches, particularly the thermal decomposition of sensitive bishydroxymethyl intermediates. This optimized process involves a two-step reaction:

  • Rapid conversion of bishydroxymethyl compounds to cyclic orthocarboxylic acid esters

  • Subsequent reaction with aldehydes or ketones to form the desired 1,3-dioxane compound

This method employs milder conditions than traditional approaches, resulting in higher yields and reduced formation of decomposition products.

Synthesis Parameters and Yields

The synthesis of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester is influenced by several parameters, including reaction temperature, catalyst type, and reactant ratios. Careful control of these conditions has enabled yield improvements up to 82% of theoretical yield, surpassing the 77% yield achieved using traditional azeotropic distillation methods .

Table 3: Synthesis Parameters and Yield Comparison

ParameterTraditional MethodOptimized Method
TemperatureVaried (azeotropic)20-50°C optimal
CatalystAcid catalystsStrong mineral acids (HCl, H₂SO₄)
Key ReagentsBishydroxymethyl compoundsBishydroxymethyl compounds, orthocarboxylic acid esters, aldehydes/ketones
YieldUp to 77%Up to 82%
Product PurityVariable97-98%
Special ConsiderationsThermal decomposition of intermediatesCareful temperature control required

The optimized synthesis approach produces the target compound with high purity (97-98%), as determined by gas chromatography analysis. The product can be isolated by distillation under reduced pressure, with a typical boiling point of 140°C at 0.2 mm Hg .

Applications and Research Significance

Biochemical Research Applications

2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester finds significant application in biochemical research, particularly in proteomics and organic synthesis. Its unique structural features enable various chemical transformations, making it a valuable building block in the synthesis of complex molecules. The compound's ability to participate in selective chemical reactions while maintaining its core structure contributes to its utility in developing new methodologies in organic chemistry.

Pharmaceutical Intermediates

The compound serves as an important intermediate in pharmaceutical synthesis. Specifically, it has been utilized in the preparation of pharmaceutical compounds including Iobitridol, an iodinated contrast medium used in medical imaging, and derivatives of Sisomicin, an aminoglycoside antibiotic . These applications highlight the compound's role in contributing to medical and diagnostic advancements.

Industrial Applications

Beyond research and pharmaceutical settings, 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester has potential industrial applications. It has been identified as a precursor for UV stabilizers, suggesting utility in polymer and materials science . This versatility across different application domains underscores the compound's importance in chemical industry.

Table 4: Applications of 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester

Application DomainSpecific Uses
Biochemical ResearchProteomics studies, organic synthesis methodology development
Pharmaceutical DevelopmentPreparation of Iobitridol (contrast agent), Sisomicin derivatives (antibiotics)
Materials SciencePrecursor for UV stabilizers, polymer additives
Organic ChemistryBuilding block for complex molecule synthesis, model compound for reaction development

Recent Research Developments

Recent scientific interest in 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester has focused on optimizing its synthesis methods and expanding its applications in organic chemistry. The development of improved synthetic routes with higher yields and greater selectivity represents a significant advancement in making this compound more accessible for research and industrial applications .

The compound's structural features, particularly the dioxane ring and diester functionalities, continue to attract attention for their potential in creating new chemical entities with desired properties. Research into reaction selectivity and mechanisms involving this compound contributes to broader understanding of heterocyclic chemistry and functional group transformations .

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